An In-depth Technical Guide to the Spectral Data of 1H-Pyrrole-3-Boronic Acid Pinacol Ester
An In-depth Technical Guide to the Spectral Data of 1H-Pyrrole-3-Boronic Acid Pinacol Ester
Introduction: The Significance of Pyrrole-3-Boronic Acid Pinacol Ester
1H-Pyrrole-3-boronic acid pinacol ester is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. As a stable, easy-to-handle precursor to the corresponding boronic acid, it serves as a crucial coupling partner in Suzuki-Miyaura reactions, enabling the construction of complex molecular architectures. The pyrrole motif is a privileged scaffold found in numerous biologically active compounds and functional materials. Understanding the precise spectroscopic signature of this reagent is paramount for reaction monitoring, quality control, and the unambiguous characterization of its derivatives.
This guide provides an in-depth analysis of the essential spectral data—NMR, Mass Spectrometry, and IR—for 1H-pyrrole-3-boronic acid pinacol ester. It is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and utilize this compound, underpinned by a rationale for the observed spectroscopic behavior and validated experimental protocols.
Molecular Structure and Atom Numbering
A clear understanding of the molecule's structure is fundamental to interpreting its spectral data. The following diagram illustrates the standard IUPAC numbering for the pyrrole ring and highlights the key components of the molecule.
Caption: Molecular structure of 1H-pyrrole-3-boronic acid pinacol ester.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) are highly sensitive to the electronic environment of each nucleus. For boronic esters, it is important to note that the carbon atom directly attached to boron (C3 in this case) often shows a very broad signal or is not detected at all due to quadrupolar relaxation induced by the boron nucleus.[1]
¹H NMR Spectral Data
The proton NMR spectrum provides a direct map of the hydrogen atoms in the molecule. The pyrrole ring protons are deshielded due to the aromatic ring current, while the large singlet from the pinacol methyl groups is a hallmark of this moiety.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Causality |
| N-H (Pyrrole) | ~8.0 - 9.0 | Broad Singlet (br s) | 1H | The N-H proton is acidic and often exchanges, leading to a broad signal. Its chemical shift is highly dependent on solvent and concentration. |
| H2 (Pyrrole) | ~7.2 - 7.4 | Triplet / Multiplet | 1H | This proton is adjacent to the electron-withdrawing boronate group at C3 and the nitrogen atom, leading to a downfield shift. |
| H5 (Pyrrole) | ~6.7 - 6.9 | Triplet / Multiplet | 1H | H5 is alpha to the nitrogen but further from the boronate group than H2, thus appearing slightly upfield. |
| H4 (Pyrrole) | ~6.2 - 6.4 | Triplet / Multiplet | 1H | H4 is beta to the nitrogen and adjacent to the boronate-substituted C3, appearing as the most upfield of the ring protons. |
| -CH₃ (Pinacol) | ~1.30 | Singlet (s) | 12H | The four methyl groups of the pinacol ester are chemically equivalent, resulting in a single, sharp, and highly integrated signal.[2] |
Note: Data are typically recorded in CDCl₃ or DMSO-d₆. Chemical shifts can vary slightly based on the solvent used.[3][4]
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the carbon framework. The electron-withdrawing nature of the boronate group significantly influences the chemical shifts of the pyrrole ring carbons.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale & Causality |
| C2 (Pyrrole) | ~128 - 132 | C2 is deshielded due to its position alpha to the nitrogen and adjacent to the substituted C3. |
| C5 (Pyrrole) | ~118 - 122 | C5 is alpha to the nitrogen but distant from the boronate group, making it more shielded than C2. |
| C4 (Pyrrole) | ~110 - 114 | C4 is beta to the nitrogen, generally appearing at a higher field than the alpha carbons. |
| C-B (C3, Pyrrole) | Not Observed / Very Broad | The carbon atom directly bonded to boron experiences significant quadrupolar broadening, often rendering the signal undetectable.[1] |
| C (Pinacol, Quaternary) | ~83 - 85 | The two quaternary carbons of the dioxaborolane ring appear in this characteristic region.[2] |
| -CH₃ (Pinacol) | ~24 - 26 | The four equivalent methyl carbons of the pinacol group give rise to a single signal in this aliphatic region.[2] |
Part 2: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the molecular formula and offering further structural clues. Electrospray Ionization (ESI) is a common technique for this class of compounds.
| Ion | Expected m/z | Technique | Rationale |
| [M+H]⁺ | ~208.14 | ESI+ | The protonated molecular ion is often the base peak in positive mode ESI, providing the molecular weight. |
| [M+Na]⁺ | ~230.12 | ESI+ | Adduct formation with sodium ions from glassware or solvents is very common. |
| [M]⁺ | ~207.13 | EI/APCI | The molecular ion peak may be observed with harder ionization techniques. |
Fragmentation Analysis: Under mass spectrometric conditions, boronic esters can undergo specific fragmentation. A common pathway involves the loss of the pinacol group or parts thereof. The stability of the pyrrole ring means that fragmentation of the core heterocycle is less common under soft ionization conditions. In some cases, transesterification with the analytical matrix (e.g., dihydroxybenzoic acid in MALDI) can be observed.[5]
Part 3: Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale & Causality |
| ~3400 - 3300 | N-H Stretch | Medium, Sharp | Characteristic of the pyrrole N-H bond. The position can be influenced by hydrogen bonding.[6] |
| ~3100 - 3000 | Aromatic C-H Stretch | Medium | Associated with the C-H bonds of the pyrrole ring.[7] |
| ~2980 - 2850 | Aliphatic C-H Stretch | Strong | Arises from the numerous C-H bonds of the pinacol methyl groups. |
| ~1550 - 1450 | C=C Ring Stretch | Medium-Strong | Corresponds to the stretching vibrations of the carbon-carbon double bonds within the aromatic pyrrole ring. |
| ~1380 - 1320 | B-O Asymmetric Stretch | Strong | A very strong and characteristic absorption for boronic esters, representing the asymmetric stretch of the B-O bonds.[8] |
| ~1145 | C-O Stretch | Strong | Arises from the C-O bonds of the pinacol ester moiety.[9] |
Part 4: Experimental Methodologies
Acquiring high-quality, reproducible spectral data requires rigorous experimental protocols. These methods are designed to be self-validating by ensuring sample integrity and proper instrument calibration.
General Analytical Workflow
The following workflow ensures a comprehensive characterization of the compound.
Caption: A typical experimental workflow for spectroscopic characterization.
Protocol 1: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Selection: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is suitable for many boronic esters, but DMSO-d₆ can be preferable for ensuring the N-H proton is clearly observed.
-
Causality: The choice of solvent is critical. Aprotic solvents are necessary to avoid H-D exchange that can obliterate the N-H signal. Purity of the solvent is essential to avoid interfering signals.
-
-
Instrumentation: Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.[4]
-
Data Acquisition:
-
Acquire a standard ¹H spectrum with 16-32 scans.
-
Acquire a ¹³C{¹H} spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (>1024 scans).
-
(Optional but Recommended) Acquire 2D NMR spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to make unambiguous assignments of all proton and carbon signals.
-
-
Data Processing: Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C; DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).[3]
Protocol 2: Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a high-purity solvent suitable for ESI, such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements.
-
Method: Infuse the sample solution directly into the ESI source in positive ion mode.
-
Trustworthiness: HRMS provides mass accuracy within 5 ppm, allowing for the confident determination of the elemental composition and distinguishing the target compound from potential impurities with similar nominal masses.
-
-
Data Analysis: Identify the [M+H]⁺ and/or [M+Na]⁺ ions and confirm that the measured m/z matches the theoretical value for the molecular formula C₁₀H₁₆BNO₂.
Protocol 3: Infrared Spectroscopy Data Acquisition
-
Sample Preparation: As the compound is a solid, data can be acquired using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. ATR is often preferred for its simplicity and speed.
-
Expertise: ATR requires only a small amount of solid sample placed directly on the crystal. Ensure good contact between the sample and the crystal for a strong signal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Collect a spectrum over the range of 4000-400 cm⁻¹. Perform a background scan immediately prior to the sample scan to subtract atmospheric CO₂ and H₂O absorptions.
-
Data Analysis: Identify the key vibrational bands as detailed in the table above. The presence of the strong B-O stretch is a key diagnostic peak.
Conclusion
The comprehensive spectroscopic characterization of 1H-pyrrole-3-boronic acid pinacol ester is achievable through the systematic application of NMR, MS, and IR techniques. The key identifiers are the distinct pattern of pyrrole protons in the ¹H NMR, the characteristic quaternary and methyl carbon signals of the pinacol group in the ¹³C NMR, an accurate mass measurement confirming the molecular formula, and the strong B-O stretching vibration in the IR spectrum. This guide provides the foundational data and experimental rationale necessary for researchers to confidently verify the identity and purity of this important synthetic building block.
References
- Supporting Information for "Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters". Provided via Google Search.
- Electronic Supplementary Information for "Cu-catalyzed carboxylation of organoboronic acid pinacol esters with CO2". Royal Society of Chemistry.
-
iChemical. "Phenylboronic acid pinacol ester, CAS No. 24388-23-6". iChemical. [Link]
-
Various Authors. "Can anyone guide in synthesis of pyrrole boronic acid ester?". ResearchGate. [Link]
-
RSC Publishing. "Spectroscopic characterization of two boron heterocyclic radicals in the solid neon matrix". RSC Publishing. [Link]
-
Cetiner, S. et al. "Polymerization of pyrrole derivatives on polyacrylonitrile matrix, FTIR–ATR and dielectric spectroscopic characterization of composite thin films". ResearchGate. [Link]
-
Various Authors. "Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone". PubMed Central. [Link]
-
Various Authors. "Spectroscopic studies on 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method". ResearchGate. [Link]
-
MDPI. "Electropolymerization of 5-Indolylboronic Acid: Morphological, Spectroscopic, and Electrochemical Characterization". MDPI. [Link]
-
Li, W. et al. "SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER". Organic Syntheses. [Link]
- Google Patents. "Synthesis method of pyrazole-4-boronic acid pinacol ester".
-
Morgan, K. J., & Morrey, D. P. "Pyrrole studies. Part XIV. Spectroscopic characteristics of cyanopyrroles". RSC Publishing. [Link]
-
ResearchGate. "Representative Chromatogram of spiked Pyrazole boronic pinacol ester". ResearchGate. [Link]
-
Lamos, S. M. et al. "Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry". PubMed Central. [Link]
-
Smith, B. C. "The C=O Bond, Part VI: Esters and the Rule of Three". Spectroscopy Online. [Link]
-
Data for "Synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes". PubMed Central. [Link]
- Supporting Information for "Catalyst Controlled Site- and Stereoselective Rhodium(II) Carbene C(sp3)
Sources
- 1. rsc.org [rsc.org]
- 2. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrole studies. Part XIV. Spectroscopic characteristics of cyanopyrroles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electropolymerization of 5-Indolylboronic Acid: Morphological, Spectroscopic, and Electrochemical Characterization with Perspective Toward Functional Applications [mdpi.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]

